molecular formula C17H16N2O3S B5550216 N-1,3-benzothiazol-2-yl-2-(3,4-dimethoxyphenyl)acetamide

N-1,3-benzothiazol-2-yl-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5550216
M. Wt: 328.4 g/mol
InChI Key: JIZLVXNEKYPRPO-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-2-(3,4-dimethoxyphenyl)acetamide derivatives are compounds of interest due to their structural complexity and potential for biological activity. These compounds belong to a broader class of benzothiazole derivatives, which have been extensively studied for various biological and chemical properties.

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl derivatives often involves the reaction of benzothiazole with different acetamide or amine precursors. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared via carbodiimide condensation, showcasing a method for synthesizing related compounds (Yu et al., 2014). Similarly, other derivatives have been synthesized by different reactions, involving condensation and cyclization steps.

Molecular Structure Analysis

The molecular structure of N-1,3-benzothiazol-2-yl acetamide compounds has been elucidated using various spectroscopic techniques. For instance, compounds with the benzothiazolyl moiety have been characterized by NMR, IR, and X-ray crystallography, providing insights into their three-dimensional structure and confirming the presence of key functional groups (Bunev et al., 2013).

Chemical Reactions and Properties

Benzothiazolyl acetamides undergo various chemical reactions, primarily due to the reactive nature of the acetamide group and the benzothiazole ring. These reactions include condensation, cyclization, and substitution, which are commonly used to synthesize a wide range of derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of N-1,3-benzothiazol-2-yl acetamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in different fields. These properties can be influenced by the nature of substituents on the benzothiazole ring and the acetamide moiety. For example, crystallographic analysis has revealed the detailed solid-state structures and hydrogen bonding patterns, which are essential for understanding the compound's stability and reactivity (Nayak et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds, such as acidity (pKa), reactivity, and the presence of hydrogen bonding, are critical for their biological activity and interaction with biological targets. For instance, the pKa values of different benzothiazole acetamide derivatives have been determined, which are important for their protonation state and interaction with biological molecules (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Biological Activities

N-1,3-benzothiazol-2-yl-2-(3,4-dimethoxyphenyl)acetamide and its derivatives have been extensively studied for their potential in various scientific research areas, particularly in the development of compounds with antitumor, antimicrobial, and anti-inflammatory properties.

  • Antitumor Activity : Derivatives of N-1,3-benzothiazol-2-yl compounds have been synthesized and evaluated for their antitumor activities. For instance, new derivatives bearing different heterocyclic ring systems were tested against human tumor cell lines derived from neoplastic diseases. Some compounds showed considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

  • Antimicrobial and Anti-inflammatory Properties : These compounds have also been explored for their antimicrobial activities against pathogenic bacteria and Candida species, with some demonstrating significant efficacy. Additionally, their potential anti-inflammatory properties were investigated using MTT assay, revealing promising results against fungi and indicating specific structural features that enhance activity (Mokhtari & Pourabdollah, 2013).

  • Photophysical and Quantum Mechanical Studies : Research has also extended into the photophysical properties of benzothiazolinone acetamide analogs. Studies have explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and non-linear optical (NLO) activity, indicating their versatility in various applications (Mary et al., 2020).

  • Anticonvulsant and Analgesic Activities : Some derivatives have been synthesized to study their analgesic properties, showing significant activity in various models of pain, without adversely affecting motor coordination. This highlights their potential as novel analgesic agents (Kaplancıklı et al., 2012).

  • α-Glucosidase Inhibitory Activity : Certain derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, showing significant potential. This activity is relevant for the development of treatments for conditions like diabetes, where controlling blood sugar levels is crucial (Koppireddi et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities associated with benzothiazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-13-8-7-11(9-14(13)22-2)10-16(20)19-17-18-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZLVXNEKYPRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

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